molecular formula C15H13Cl2NO2 B4408937 3,4-dichloro-N-(2-phenoxyethyl)benzamide

3,4-dichloro-N-(2-phenoxyethyl)benzamide

Cat. No.: B4408937
M. Wt: 310.2 g/mol
InChI Key: KWAIFLLBFRRSPK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to a carboxamide moiety, with an N-substituted 2-phenoxyethyl chain. The 3,4-dichlorobenzamide core is critical for receptor binding and pharmacological activity, as chlorine atoms enhance electron-withdrawing effects and stabilize interactions with biological targets . The 2-phenoxyethyl substituent influences lipophilicity, metabolic stability, and toxicity compared to other N-alkyl or aryl derivatives.

Properties

IUPAC Name

3,4-dichloro-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c16-13-7-6-11(10-14(13)17)15(19)18-8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAIFLLBFRRSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-phenoxyethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 3,4-dichloro-N-(2-phenoxyethyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as sodium hydride (NaH).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atoms.

    Oxidation: Oxidized derivatives, such as carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Reduced derivatives, such as amines or alcohols, depending on the specific reduction pathway.

    Hydrolysis: The major products are the corresponding carboxylic acid and 2-phenoxyethylamine.

Scientific Research Applications

3,4-Dichloro-N-(2-phenoxyethyl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3,4-dichloro-N-(2-phenoxyethyl)benzamide and analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Unique Properties
3,4-Dichloro-N-(2-chloroethyl)benzamide 2-Chloroethyl C₉H₈Cl₃NO 264.53 Higher reactivity due to Cl substituent; increased toxicity risk
3,4-Dichloro-N-(2-iodoethyl)benzamide 2-Iodoethyl C₉H₈Cl₂INO 344.98 Enhanced nucleophilicity; altered electronic properties
3,4-Dichloro-N-(cyanomethyl)benzamide Cyanomethyl C₉H₆Cl₂N₂O 245.07 Improved binding to pain/inflammation receptors
3,4-Dichloro-N-[1-(dimethylamino)cyclohexyl]benzamide Dimethylamino-cyclohexylmethyl C₁₆H₂₁Cl₂N₂O 345.26 Euphoric activity; high CNS penetration
3,4-Dichloro-N-(4-cyanophenyl)benzamide 4-Cyanophenyl C₁₄H₈Cl₂N₂O 307.13 Enhanced metabolic stability; applications in material science
3,4-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole-linked chlorophenyl C₁₅H₈Cl₃N₃OS 396.66 Anticancer activity via enzyme inhibition

Key Observations :

  • Cyanomethyl and cyanophenyl substituents improve receptor-binding specificity but may reduce solubility .
  • Thiadiazole and quinazoline derivatives (e.g., ) prioritize heterocyclic cores for targeted enzyme inhibition, diverging from the benzamide-focused activity of the parent compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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